Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate
CAS No.: 921927-99-3
Cat. No.: VC13553428
Molecular Formula: C8H11NO4S
Molecular Weight: 217.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921927-99-3 |
|---|---|
| Molecular Formula | C8H11NO4S |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C8H11NO4S/c1-11-7(10)5-4-14-6(9-5)8(12-2)13-3/h4,8H,1-3H3 |
| Standard InChI Key | XLOVIYHHLAAFFF-UHFFFAOYSA-N |
| SMILES | COC(C1=NC(=CS1)C(=O)OC)OC |
| Canonical SMILES | COC(C1=NC(=CS1)C(=O)OC)OC |
Introduction
Chemical and Structural Properties
Molecular Characteristics
Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate features a thiazole core—a five-membered ring containing nitrogen and sulfur atoms—with functional groups that enhance its reactivity and potential for derivatization. The dimethoxymethyl group (-CH(OCH)) at the 2-position contributes to steric bulk and electron-donating effects, while the methyl ester at the 4-position offers a site for hydrolysis or transesterification. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate |
| Solubility | Limited data; likely polar aprotic solvents |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
The compound’s InChI key (InChI=1S/C8H11NO4S/c1-11-) confirms its unique stereoelectronic profile, which may influence interactions with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl 2-(dimethoxymethyl)-1,3-thiazole-4-carboxylate involves multi-step reactions, often starting from simpler thiazole precursors. A common route includes:
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Formation of the Thiazole Core: Condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions.
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Introduction of the Dimethoxymethyl Group: Reaction of the thiazole intermediate with dimethoxymethane or its equivalents in the presence of Lewis acids (e.g., BF·EtO).
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Esterification: Protection of the carboxylic acid as a methyl ester using methanol and catalytic acid.
Reaction Conditions and Yields
Optimizing reaction parameters is critical for scalability:
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Temperature: Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
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Catalysts: Acidic catalysts (e.g., HSO) enhance electrophilic substitution at the 2-position of the thiazole ring.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields pure product, though reported yields remain unspecified in available literature.
Research Gaps and Future Directions
Experimental Validation
Critical studies needed include:
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In Vitro Assays: Cytotoxicity screening across cancer cell lines (e.g., HEPG2, MCF-7).
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Molecular Docking: Predicting interactions with targets like tubulin or epidermal growth factor receptor (EGFR) .
Derivative Synthesis
Modifying the ester group (e.g., hydrolysis to carboxylic acid) or replacing methoxy groups with halogens could optimize bioactivity. For example, fluorinated analogs of related compounds show enhanced ERK1/2 inhibition .
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